N-(2-methoxy-5-methylphenyl)-2-[(2,4,6-trimethylphenyl)sulfonylamino]acetamide
Overview
Description
N-(2-methoxy-5-methylphenyl)-2-[(2,4,6-trimethylphenyl)sulfonylamino]acetamide is an organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a sulfonyl group attached to an acetamide moiety, which is further substituted with methoxy and methyl groups on the phenyl rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxy-5-methylphenyl)-2-[(2,4,6-trimethylphenyl)sulfonylamino]acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 2-methoxy-5-methylphenylamine and 2,4,6-trimethylbenzenesulfonyl chloride.
Formation of Sulfonamide: The 2-methoxy-5-methylphenylamine is reacted with 2,4,6-trimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine to form the sulfonamide intermediate.
Acetylation: The sulfonamide intermediate is then acetylated using acetic anhydride to yield the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxy-5-methylphenyl)-2-[(2,4,6-trimethylphenyl)sulfonylamino]acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy and methyl groups on the phenyl rings can be oxidized to form corresponding hydroxyl and carboxyl derivatives.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Hydroxylated and carboxylated derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted sulfonamide derivatives.
Scientific Research Applications
N-(2-methoxy-5-methylphenyl)-2-[(2,4,6-trimethylphenyl)sulfonylamino]acetamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial and anti-inflammatory agent.
Material Science: It is used in the synthesis of advanced materials with specific properties, such as enhanced thermal stability and conductivity.
Biological Studies: The compound is studied for its interactions with biological macromolecules, including proteins and nucleic acids.
Industrial Applications: It is utilized in the development of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of N-(2-methoxy-5-methylphenyl)-2-[(2,4,6-trimethylphenyl)sulfonylamino]acetamide involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes and receptors involved in microbial growth and inflammation.
Pathways Involved: It inhibits the activity of key enzymes by binding to their active sites, thereby disrupting essential biochemical pathways in microorganisms and inflammatory cells.
Comparison with Similar Compounds
Similar Compounds
- N-(2-methoxyphenyl)-2-[(2,4,6-trimethylphenyl)sulfonylamino]acetamide
- N-(2-methylphenyl)-2-[(2,4,6-trimethylphenyl)sulfonylamino]acetamide
- N-(2-methoxy-5-methylphenyl)-2-[(2,4-dimethylphenyl)sulfonylamino]acetamide
Uniqueness
N-(2-methoxy-5-methylphenyl)-2-[(2,4,6-trimethylphenyl)sulfonylamino]acetamide is unique due to the specific substitution pattern on the phenyl rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted applications in medicinal chemistry and material science.
Properties
IUPAC Name |
N-(2-methoxy-5-methylphenyl)-2-[(2,4,6-trimethylphenyl)sulfonylamino]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O4S/c1-12-6-7-17(25-5)16(10-12)21-18(22)11-20-26(23,24)19-14(3)8-13(2)9-15(19)4/h6-10,20H,11H2,1-5H3,(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LARITTCWUVENQM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)CNS(=O)(=O)C2=C(C=C(C=C2C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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